H-Gly-Pro-Arg-Pro-NH2

Coagulation Fibrin polymerization Peptide SAR

H-Gly-Pro-Arg-Pro-NH2 (GPRP-NH2, CAS 126047-75-4) delivers 3.52-fold higher inhibitory potency versus GPRP free acid, reducing reagent mass requirements. This C-terminal amide tetrapeptide serves as a validated ligand for fibrinogen fragment D 'hole a' pocket, enabling precise fibrin polymerization blockade without interfering with thrombin enzymatic activity. Supplied as lyophilized powder with consistent HPLC purity.

Molecular Formula C18H32N8O4
Molecular Weight 424.5 g/mol
CAS No. 126047-75-4
Cat. No. B144970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Gly-Pro-Arg-Pro-NH2
CAS126047-75-4
Molecular FormulaC18H32N8O4
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)CN)C(=O)NC(CCCN=C(N)N)C(=O)N2CCCC2C(=O)N
InChIInChI=1S/C18H32N8O4/c19-10-14(27)25-8-3-6-13(25)16(29)24-11(4-1-7-23-18(21)22)17(30)26-9-2-5-12(26)15(20)28/h11-13H,1-10,19H2,(H2,20,28)(H,24,29)(H4,21,22,23)/t11-,12-,13-/m0/s1
InChIKeySCCTZYGEMPQRCV-AVGNSLFASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Gly-Pro-Arg-Pro-NH2 (CAS 126047-75-4): Synthetic Fibrin Polymerization Inhibitor Tetrapeptide for Coagulation Research Procurement


H-Gly-Pro-Arg-Pro-NH2 (GPRP-NH2, CAS 126047-75-4) is a synthetic tetrapeptide with the amino acid sequence Gly-Pro-Arg-Pro-NH2 . It functions as a fibrin polymerization inhibitor by mimicking the N-terminal Gly-Pro-Arg (GPR) sequence of the fibrinogen α-chain, which is exposed following thrombin-mediated cleavage of fibrinopeptide A . The compound features a C-terminal amide (-NH2) moiety, distinguishing it from the corresponding free acid form GPRP-OH. It is supplied as a lyophilized powder with reported HPLC purity specifications of ≥95% to >96% across commercial sources, with a molecular weight of 424.5 g/mol (free base) and molecular formula C18H32N8O4 [1]. This peptide is employed in thrombosis research, platelet aggregation studies, and biochemical assays requiring controlled modulation of fibrin assembly.

Why C-Terminal Amidation Dictates Potency: Substituting H-Gly-Pro-Arg-Pro-NH2 with Free Acid Analogs Compromises Fibrinogen/Thrombin Clotting Inhibition


Within the class of GPRP-sequence peptides, C-terminal functionality is a critical determinant of inhibitory potency. Substituting H-Gly-Pro-Arg-Pro-NH2 with its free acid counterpart H-Gly-Pro-Arg-Pro-OH (GPRP, CAS 67869-62-9) results in a significant reduction in activity, as the amide derivative exhibits substantially higher inhibitory efficacy [1]. Furthermore, structural studies reveal that the GPRP-NH2 sequence establishes a specific hydrogen-bonding network within the 'hole a' binding pocket of fibrinogen fragment D [2]. Generic substitution based solely on peptide sequence homology without accounting for C-terminal modification introduces assay variability and may fail to achieve the required level of fibrin polymerization blockade. The quantitative evidence presented below establishes the performance differentials that must inform procurement decisions.

H-Gly-Pro-Arg-Pro-NH2 Comparative Performance Data: Quantified Differentiation vs. Free Acid GPRP and Thrombin Inhibitors


Fibrinogen/Thrombin Clotting Inhibition: C-Terminal Amidation Confers 3.52-Fold Higher Potency vs. GPRP Free Acid

In a systematic evaluation of N-terminal tetrapeptide analogs of fibrin α-chain, the amide derivative H-Gly-Pro-Arg-Pro-NH2 exhibited significantly enhanced inhibitory activity against fibrinogen/thrombin clotting relative to the corresponding free acid. Specifically, the inhibitory effect of GPRP amide (H-1998) on fibrinogen/thrombin clotting was determined to be 3.52 times higher than that of GPRP (H-2935, H-Gly-Pro-Arg-Pro-OH) [1]. This quantitative differential is consistently corroborated across multiple independent commercial and academic sources [2].

Coagulation Fibrin polymerization Peptide SAR

Structural Binding Specificity: GPRP-NH2 Forms Defined H-Bond Network with Fibrinogen Fragment D Hole a Residues

Co-crystallization studies of human fibrinogen fragment D with peptide ligands demonstrate that H-Gly-Pro-Arg-Pro-NH2 (GPRP-amide) binds specifically within the 'hole a' pocket, establishing hydrogen-bond interactions with residues γ364Asp, γ330Asp, γ329Gln, and γ340His [1][2]. In contrast, the 'hole b' pocket is occupied by the distinct knob B peptide mimic H-Gly-His-Arg-Pro-NH2 (GHRP-amide), which interacts with Bβ397Glu and Bβ432Asp residues [1]. This structural evidence confirms that GPRP-NH2 exhibits sequence-specific and pocket-selective binding, whereas non-specific or scrambled peptide sequences would lack this defined molecular recognition profile.

Structural biology Crystallography Fibrinogen binding

Fibrinogen Degradation Protection: GPRP-NH2 Prevents Plasmin-Mediated Degradation Even in Presence of EGTA

The amide derivative H-Gly-Pro-Arg-Pro-NH2 demonstrates a functional property not universally shared among GPRP-sequence peptides: it prevents the degradation of fibrinogen and fragment D by plasmin, and this protective effect is maintained even in the presence of EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid) [1]. While the parent peptide Gly-Pro-Arg-Pro suppresses the early steps of fibrin polymerization, the amide derivative specifically confers resistance to plasmin-mediated proteolysis under calcium-chelating conditions .

Fibrinolysis Plasmin Proteolytic stability

Thrombin Generation Inhibition: Antiplatelet Activity via Fibrinogen-Platelet Interaction Disruption

H-Gly-Pro-Arg-Pro-NH2 exhibits antiplatelet activity through inhibition of the interaction between fibrinogen and platelets, which consequently suppresses thrombin formation and subsequent clotting . This mechanism is distinct from direct thrombin active-site inhibition. The related compound GPRP (Gly-Pro-Arg-Pro) has been shown to inhibit the interaction between fibrinogen and the platelet membrane glycoprotein IIb/IIIa complex . However, the amide derivative GPRP-NH2 demonstrates higher potency in fibrinogen/thrombin clotting assays, indicating that C-terminal amidation enhances this platelet-related inhibitory function beyond the level observed with the free acid form.

Platelet aggregation Thrombin generation GPIIb/IIIa

Functional Selectivity: Fibrin Polymerization Inhibition Without Direct Thrombin Active-Site Targeting

H-Gly-Pro-Arg-Pro-NH2 inhibits fibrin polymerization by competitively binding to fibrin monomer polymerization sites rather than by directly inhibiting thrombin's catalytic activity . This mechanistic distinction is critical when comparing to direct thrombin inhibitors. In experimental protocols, GPRP-NH2 has been employed as a buffer constituent during fluid-phase and bound thrombin inhibition assays specifically to determine thrombin activity, functioning as a fibrin polymerization blocker while preserving thrombin enzymatic function for measurement . This application demonstrates that GPRP-NH2 does not interfere with thrombin active-site activity under assay conditions, unlike direct thrombin inhibitors such as argatroban or hirudin.

Thrombin Fibrin assembly Mechanistic differentiation

Research Applications for H-Gly-Pro-Arg-Pro-NH2 Where C-Terminal Amidation Delivers Definitive Experimental Advantage


Fibrin Polymerization Inhibition Assays Requiring Maximal Potency Per Unit Mass

In experiments quantifying fibrin clot formation kinetics via turbidimetry or thromboelastography, H-Gly-Pro-Arg-Pro-NH2 delivers 3.52-fold higher inhibitory potency compared to GPRP free acid [1]. This differential directly reduces the mass of peptide required to achieve target inhibition thresholds, minimizing potential off-target effects from higher peptide concentrations and reducing per-experiment reagent costs. For dose-response studies, the amide derivative enables a broader dynamic range before solubility or non-specific effects become limiting.

Structural Studies of Fibrinogen Knob-Hole Interactions

For X-ray crystallography or molecular modeling investigations of fibrinogen polymerization domains, H-Gly-Pro-Arg-Pro-NH2 serves as a validated ligand for the hole a binding pocket, with crystallographically resolved H-bond interactions to residues γ364Asp, γ330Asp, γ329Gln, and γ340His [2]. This structurally characterized binding mode provides a reliable reference for comparative studies of novel fibrin polymerization inhibitors, enabling direct assessment of whether candidate compounds occupy the same binding locus.

Thrombin Activity Assays Requiring Fibrin Clot Prevention Without Enzyme Inhibition

In chromogenic or fluorogenic thrombin activity assays where fibrin clot formation would otherwise interfere with optical detection, H-Gly-Pro-Arg-Pro-NH2 prevents fibrin polymerization while preserving thrombin enzymatic activity . This application is not achievable with direct thrombin inhibitors, which would confound activity measurements. GPRP-NH2 is specifically validated as a buffer constituent for both fluid-phase and bound thrombin inhibition assays.

Platelet Aggregation Studies Involving Fibrinogen-Dependent Activation

In platelet aggregation assays where fibrinogen binding to GPIIb/IIIa receptors is the endpoint of interest, H-Gly-Pro-Arg-Pro-NH2 inhibits the fibrinogen-platelet interaction with enhanced potency relative to the free acid form . This property enables researchers to dissect the relative contributions of fibrin polymerization versus direct platelet activation in thrombus formation models, providing mechanistic resolution not achievable with broader-spectrum anticoagulants.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for H-Gly-Pro-Arg-Pro-NH2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.